(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are compounds containing a double bond conjugated with an amide group. This particular compound features a bromophenyl group and a nitrophenyl group attached to the prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide can be achieved through a multi-step organic synthesis process. One common method involves the following steps:
Preparation of 3-bromophenylamine: This can be synthesized by bromination of aniline.
Preparation of 4-nitrobenzaldehyde: This can be synthesized by nitration of benzaldehyde.
Knoevenagel Condensation: The 4-nitrobenzaldehyde is reacted with an appropriate amide to form the prop-2-enamide backbone.
Coupling Reaction: The 3-bromophenylamine is then coupled with the prop-2-enamide backbone under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biology, this compound can be used in the study of enzyme interactions and inhibition, particularly those involving amide bonds.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
- (2E)-N-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
- (2E)-N-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique halogen bonding interactions and can be a site for further functionalization.
Properties
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVCWFHCMOJMC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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